molecular formula C24H30N2O4 B10775395 Trimipramine (maleate)

Trimipramine (maleate)

Cat. No.: B10775395
M. Wt: 410.5 g/mol
InChI Key: YDGHCKHAXOUQOS-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trimipramine (maleate) is synthesized through a multi-step process involving the reaction of dibenzazepine derivatives with various reagentsThe final step involves the formation of the maleate salt .

Industrial Production Methods: In industrial settings, the production of trimipramine (maleate) involves large-scale chemical synthesis under controlled conditions. The process includes the purification of intermediates and the final product to ensure high purity and consistency. The compound is often produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Trimipramine (maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine

InChI

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YDGHCKHAXOUQOS-WLHGVMLRSA-N

Isomeric SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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